7-Methoxycinnolin-3-ol
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Overview
Description
7-Methoxycinnolin-3-ol is a heterocyclic compound with the molecular formula C9H8N2O2 It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycinnolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methoxyacetaldehyde in the presence of a base, followed by cyclization to form the cinnoline core. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxycinnolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
7-Methoxycinnolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has shown potential for its use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxycinnolin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to therapeutic effects. For example, its anticancer activity could be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Methoxycinnolin-4-ol: Another cinnoline derivative with similar structural features but different chemical properties.
Quinoline: A related heterocyclic compound with a fused benzene and pyridine ring system, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Uniqueness: 7-Methoxycinnolin-3-ol is unique due to its specific substitution pattern and the presence of a methoxy group at the 7-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other cinnoline derivatives and related compounds.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-2H-cinnolin-3-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6-4-9(12)11-10-8(6)5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
JFGDYCNIGSSGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNC(=O)C=C2C=C1 |
Origin of Product |
United States |
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